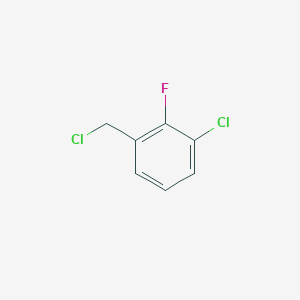

1-Chloro-3-(chloromethyl)-2-fluorobenzene

Vue d'ensemble

Description

“1-Chloro-3-(chloromethyl)-2-fluorobenzene” is a chemical compound with the molecular formula C7H6Cl2. It is also known by other names such as “m-Chlorobenzyl chloride”, “M,α-dichlorotoluene”, “3-Chlorobenzyl chloride”, “m-Chlorbenzyl chloride”, “α,m-Dichlorotoluene”, and "α,3-dichlorotoluene" .

Molecular Structure Analysis

The molecular structure of “1-Chloro-3-(chloromethyl)-2-fluorobenzene” can be viewed using specific software that can interpret 2D Mol files or computed 3D SD files . The compound has a molecular weight of 161.029 .

Physical And Chemical Properties Analysis

The physical and chemical properties of “1-Chloro-3-(chloromethyl)-2-fluorobenzene” include a molecular weight of 161.029 and a molecular formula of C7H6Cl2 .

Applications De Recherche Scientifique

Organometallic Chemistry and Catalysis

1-Chloro-3-(chloromethyl)-2-fluorobenzene's derivatives are increasingly recognized for their role in organometallic chemistry, especially in transition-metal-based catalysis. The presence of fluorine substituents alters the electronic properties of these compounds, making them weakly coordinating solvents or easily displaced ligands. This attribute is advantageous for creating well-defined complexes with transition metals, facilitating studies on binding strength and catalytic reactions involving C-H and C-F bond activation. Such applications are crucial for advancing organic synthesis methodologies, including the development of new catalytic processes (Pike, Crimmin, & Chaplin, 2017).

Spectroscopic Analysis

The compound and its related fluorobenzenes have been subjects of extensive spectroscopic studies to understand their physical and chemical properties better. For instance, the microwave spectrum, quadrupole coupling constant tensors, and dipole moments of related chloro-fluorobenzenes have been investigated, providing insights into their molecular structures and electronic configurations. Such studies are pivotal for designing materials with specific electronic or photonic properties (Onda et al., 1994).

Chemical Synthesis and Reaction Mechanisms

Research has also delved into the reaction mechanisms involving 1-Chloro-3-(chloromethyl)-2-fluorobenzene derivatives, exploring their behavior in aromatic nucleophilic substitution reactions and the influence of solvent effects. These studies shed light on the kinetics and preferential solvation effects, which are crucial for optimizing synthetic routes in organic chemistry. Understanding these mechanisms aids in the development of more efficient and selective synthesis strategies, potentially leading to the discovery of new pharmaceuticals or materials (Alarcón-Espósito et al., 2015).

Advanced Material Applications

Additionally, derivatives of 1-Chloro-3-(chloromethyl)-2-fluorobenzene find applications in the preparation of advanced materials, such as ion exchange membranes. These membranes are fundamental in various electrochemical applications, including fuel cells and electrolysis processes. The chemical stability and electrochemical properties of materials derived from such chloro-fluorobenzenes are essential for enhancing the efficiency and durability of these technologies (Tanaka, 2015).

Mécanisme D'action

Target of Action

Compounds with a chloromethyl group, such as this one, are a subclass of the organochlorines . They are often used in the synthesis of various organic compounds .

Mode of Action

Chloromethyl groups in general are known to be very reactive . They can participate in various chemical reactions, including nucleophilic substitutions .

Biochemical Pathways

Chloromethyl groups can be introduced into aromatic compounds through the chloromethylation process, which could potentially affect various biochemical pathways .

Propriétés

IUPAC Name |

1-chloro-3-(chloromethyl)-2-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2F/c8-4-5-2-1-3-6(9)7(5)10/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLTYCUOGVPKILN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)F)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70608491 | |

| Record name | 1-Chloro-3-(chloromethyl)-2-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70608491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Chloro-3-(chloromethyl)-2-fluorobenzene | |

CAS RN |

876384-47-3 | |

| Record name | 1-Chloro-3-(chloromethyl)-2-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70608491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Oxo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine-7-carbaldehyde](/img/structure/B1612222.png)

![2-Methylbenzo[d]oxazole-5-carbaldehyde](/img/structure/B1612227.png)

![4H-Imidazo[4,5-C]pyridine](/img/structure/B1612231.png)

![3-[3-(Benzyloxy)phenyl]benzonitrile](/img/structure/B1612233.png)